
Benzyl 3-phenylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-phenylazetidine-1-carboxylate: is a heterocyclic compound belonging to the azetidine class. It is characterized by a four-membered ring containing nitrogen, making it a valuable building block in organic synthesis and medicinal chemistry . The compound’s molecular formula is C₁₇H₁₇NO₂, and it has a molecular weight of 267.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-phenylazetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can lead to the formation of benzoic acids.
Reduction: Reduction of azido functionalities to amines using palladium on carbon (Pd/C) in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) in methanol.
Substitution: Dimethylsulfoxonium methylide under microwave irradiation.
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Functionalized azetidines.
Scientific Research Applications
Benzyl 3-phenylazetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 3-phenylazetidine-1-carboxylate involves its interaction with molecular targets through its azetidine ring. The strained nature of the four-membered ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can form aziridinium ions, which undergo nucleophilic attack, leading to the formation of diverse products .
Comparison with Similar Compounds
Azetidine: A simpler analog with a four-membered ring containing nitrogen.
Pyrrolidine: A five-membered ring analog with similar reactivity.
Piperidine: A six-membered ring analog with broader applications in medicinal chemistry.
Uniqueness: Benzyl 3-phenylazetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for functionalization compared to other azetidines .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
benzyl 3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C17H17NO2/c19-17(20-13-14-7-3-1-4-8-14)18-11-16(12-18)15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChI Key |
MHEJZDSQIPBMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)


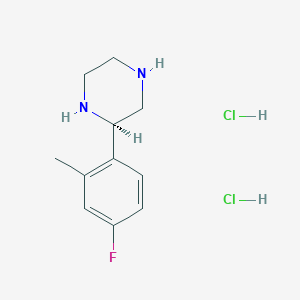
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)
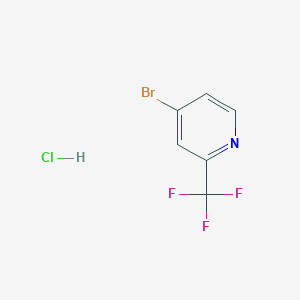
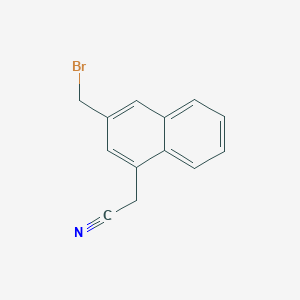
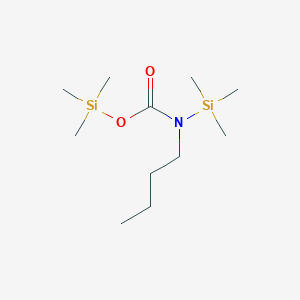


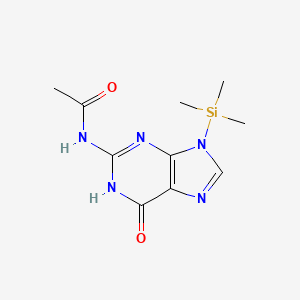

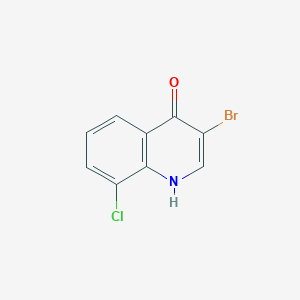
![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
